Z-Asp-OMe DCHA
Z-Asp-OMe DCHA
Brand Name:
Vulcanchem
CAS No.:
19720-12-8
VCID:
VC0033787
InChI:
InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
SMILES:
COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Molecular Formula:
C25H38N2O6
Molecular Weight:
462.587
Z-Asp-OMe DCHA
CAS No.: 19720-12-8
Cat. No.: VC0033787
Molecular Formula: C25H38N2O6
Molecular Weight: 462.587
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19720-12-8 |
|---|---|
| Molecular Formula | C25H38N2O6 |
| Molecular Weight | 462.587 |
| IUPAC Name | N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 |
| Standard InChI Key | JODDUFBZPMVOHC-PPHPATTJSA-N |
| SMILES | COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator